molecular formula C20H16N2O3 B12934717 1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile

1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile

Cat. No.: B12934717
M. Wt: 332.4 g/mol
InChI Key: KJQVIKIGSAAQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile is a complex organic compound with a unique structure that includes a nitro group, a phenyl group, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile typically involves multiple steps, starting with the preparation of the benzo[b]oxepin core This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an appropriate electrophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic aromatic substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Its potential bioactivity could be explored for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound could be used in the development of new polymers or other materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism by which 1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group and cyclopropane ring are likely to play key roles in these interactions, either through direct binding or by influencing the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile: shares structural similarities with other benzo[b]oxepin derivatives, which also feature the characteristic oxepin ring fused to a benzene ring.

    Nitrobenzene derivatives: Compounds with nitro groups attached to benzene rings are common in both industrial and pharmaceutical chemistry.

    Cyclopropane-containing compounds: The cyclopropane ring is a feature of many bioactive molecules, including some antibiotics and anticancer agents.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer a distinct set of chemical and biological properties. The presence of both a nitro group and a cyclopropane ring within the same molecule is relatively rare and could lead to unique reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

1-(9-nitro-5-phenyl-2,5-dihydro-1-benzoxepin-7-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C20H16N2O3/c21-13-20(8-9-20)15-11-17-16(14-5-2-1-3-6-14)7-4-10-25-19(17)18(12-15)22(23)24/h1-7,11-12,16H,8-10H2

InChI Key

KJQVIKIGSAAQJH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC3=C(C(=C2)[N+](=O)[O-])OCC=CC3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.